molecular formula C13H19NO B7410322 3-[2-Methylpropyl(prop-2-enyl)amino]phenol

3-[2-Methylpropyl(prop-2-enyl)amino]phenol

Cat. No.: B7410322
M. Wt: 205.30 g/mol
InChI Key: WOEKJCYDDIDQJM-UHFFFAOYSA-N
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Description

3-[2-Methylpropyl(prop-2-enyl)amino]phenol is an organic compound with the molecular formula C10H15NO. It is also known by its IUPAC name, 3-(isobutylamino)phenol. This compound is characterized by the presence of a phenol group substituted with an isobutylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methylpropyl(prop-2-enyl)amino]phenol typically involves the reaction of 3-nitrophenol with isobutylamine under reducing conditionsThe reaction conditions often include the use of hydrogen gas and a palladium catalyst to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-Methylpropyl(prop-2-enyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-Methylpropyl(prop-2-enyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Methylpropyl(prop-2-enyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the isobutylamino group can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Isobutylamino)phenol
  • 3-(Methylpropylamino)phenol
  • 3-(Propylamino)phenol

Uniqueness

3-[2-Methylpropyl(prop-2-enyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

3-[2-methylpropyl(prop-2-enyl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-8-14(10-11(2)3)12-6-5-7-13(15)9-12/h4-7,9,11,15H,1,8,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEKJCYDDIDQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC=C)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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